

Lorlatinib acetate network meta-analysis NSCLC treatment

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

Get Quote

Efficacy Comparison in First-Line ALK+ NSCLC

This table consolidates progression-free survival (PFS) data from multiple indirect treatment comparisons.

Treatment Comparison	Hazard Ratio (HR) for PFS	95% Interval	Source of Evidence
Lorlatinib vs. Alectinib	HR 0.61	95% CrI: 0.39–0.97	Network Meta-Analysis [1]
Lorlatinib vs. Alectinib	HR 0.54	95% CI: 0.33–0.88	Matching-Adjusted Indirect Comparison [2]
Lorlatinib vs. Brigatinib	HR 0.57	95% CrI: 0.35–0.93	Network Meta-Analysis [1]
Lorlatinib vs. Brigatinib	HR 0.51	95% CI: 0.31–0.82	Matching-Adjusted Indirect Comparison [2]
Lorlatinib vs. Ceritinib	HR 0.31	95% CI: 0.20–0.47	Network Meta-Analysis [3]

Treatment Comparison	Hazard Ratio (HR) for PFS	95% Interval	Source of Evidence
Lorlatinib vs. Crizotinib	HR 0.19	95% CI: 0.13–0.27	Pivotal CROWN Trial (as per NMA context) [4] [5]

> **Interpretation:** A hazard ratio (HR) of less than 1.0 indicates that lorlatinib reduces the risk of disease progression or death compared to the other drug. The evidence consistently shows lorlatinib has a statistically significant PFS advantage over other ALK TKIs [1] [2] [3].

Long-Term Survival and Intracranial Efficacy

Long-term outcomes and control of central nervous system (CNS) metastases are critical evaluation metrics.

Outcome Measure	Lorlatinib Data	Comparative Context
5-Year PFS Rate	60% (CROWN trial)	Crizotinib: 8% (CROWN trial) [4] [5]
5-Year OS Rate (Treatment-Naïve)	76% - 78% (Phase II Trial)	Alectinib: 62.5% (ALEX trial) [6] [4] [5]
Intracranial PFS (vs. Crizotinib)	HR 0.06	95% CI: 0.03–0.12 [5]
Intracranial Time to Progression (vs. Brigatinib)	HR 0.19	95% CI: 0.05–0.71 [2]
Objective Intracranial Response Rate	82% (CROWN trial)	Alectinib: 81%; Brigatinib: 78% [5]

Safety Profile Comparison

The superior efficacy of lorlatinib must be balanced against its toxicity profile.

Treatment	Grade ≥ 3 Adverse Events (AEs)	Common AEs	Discontinuation due to AEs
Lorlatinib	Higher rate vs. alectinib (RR 1.48, 95% CI: 1.13–1.94) [2]	Hypercholesterolemia, hypertriglyceridemia, edema, neurocognitive effects [6] [4]	No significant difference vs. alectinib or brigatinib in MAIC [2]
Alectinib	Lower rate vs. lorlatinib [2]	Myalgia, increased bilirubin, anemia [3]	--
Brigatinib	No significant difference vs. lorlatinib [2]	Increased CPK, hypertension, rash [3]	--

> **Note:** The safety profile differs significantly between drugs. One network meta-analysis concluded that **alectinib demonstrated the best safety profile** among ALK TKIs, while lorlatinib, though highly effective, had a poorer safety ranking [3].

Methodologies of Key Analyses

Understanding the experimental approaches behind this data is crucial for interpretation.

- **Network Meta-Analysis (NMA):** This methodology uses a network of clinical trials (e.g., Trial A vs. B and Trial B vs. C) to indirectly compare treatments that have not been studied in head-to-head trials. The analyses referenced synthesized data from up to 10 trials, using Bayesian statistical models to estimate hazard ratios and ranking probabilities (like SUCRA) for treatments [1] [3].
- **Matching-Adjusted Indirect Comparison (MAIC):** This technique adjusts patient-level data from one trial (e.g., lorlatinib's CROWN trial) to match the average baseline characteristics of patients in another trial (e.g., alectinib's ALEX trial). This creates a more balanced comparison and reduces bias when comparing outcomes across separate studies [2].

Resistance Mechanisms and Biomarkers

Understanding resistance is key for drug development and sequencing strategies. Research shows that resistance mechanisms to lorlatinib differ based on prior treatment exposure [6]:

- In **treatment-naïve patients**, resistance did not involve the emergence of new ALK mutations but was potentially due to other pathway aberrations.
- In patients **previously treated with other ALK TKIs**, resistance emerged through **on-target ALK mutations**, including new single (e.g., 5.9%) and compound (e.g., 6.3%) mutations, as well as **off-target mechanisms** involving pathways like RTK (7.8%) [6].

The following diagram illustrates the development of these resistance mechanisms.

Research Implications and Clinical Context

- **Sequencing Strategies:** The choice between using lorlatinib in the first-line or reserving it for later lines remains an area of active investigation. Some clinical experts prefer to reserve lorlatinib for later lines, unless a patient presents with active CNS metastases, where its superior intracranial efficacy may justify first-line use [7].
- **Unmet Needs:** Despite advances, curative therapies for ALK-positive NSCLC remain an unmet need. Research continues to focus on developing better-tolerated therapies, optimizing treatment sequences to maximize combined PFS, and overcoming resistance through combination strategies [7] [5].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Systematic review and network meta-analysis of lorlatinib ... [pubmed.ncbi.nlm.nih.gov]
2. Comparative Efficacy and Safety of Lorlatinib Versus ... [pubmed.ncbi.nlm.nih.gov]
3. A systematic review and network meta-analysis [pubmed.ncbi.nlm.nih.gov]
4. Long-term survival outcomes of lorlatinib in advanced ... [pmc.ncbi.nlm.nih.gov]
5. Long-term efficacy and improved overall survival of lorlatinib ... [pmc.ncbi.nlm.nih.gov]
6. Resistance Mechanisms to Lorlatinib in Patients With ALK- ... [lungcancerstoday.com]
7. Lorlatinib (Lorbrena) [canjhealthtechnol.ca]

To cite this document: Smolecule. [lorlatinib acetate network meta-analysis NSCLC treatment].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b539185#lorlatinib-acetate-network-meta-analysis-nsclc-treatment>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com